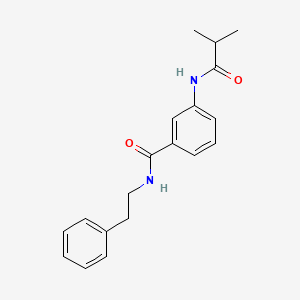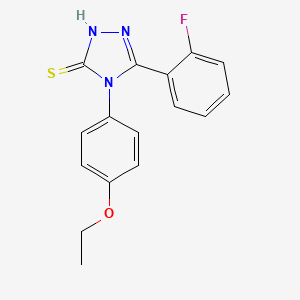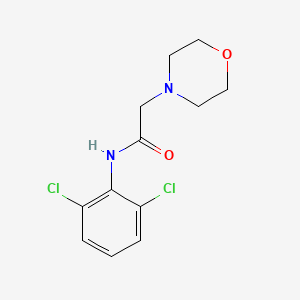
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide, also known as IBPN, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is not yet fully understood. However, it has been proposed that this compound acts by modulating the activity of ion channels and receptors in the nervous system. Specifically, this compound has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has also been found to modulate the activity of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the perception of pain and inflammation. Additionally, this compound has been found to increase the expression of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been found to have a high degree of selectivity for its target receptors, which reduces the likelihood of off-target effects. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide. One direction is to explore the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential of this compound as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more potent derivatives of this compound may increase its effectiveness in vivo.
Métodos De Síntesis
The synthesis of 3-(isobutyrylamino)-N-(2-phenylethyl)benzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 60%, and the purity of the product can be determined by using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
3-(isobutyrylamino)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
3-(2-methylpropanoylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)18(22)21-17-10-6-9-16(13-17)19(23)20-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQHHOSCVNMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5794303.png)
![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)


